molecular formula C22H16ClN3O3 B7717073 N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7717073
M. Wt: 405.8 g/mol
InChI Key: YUFVVEPBXLNLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of benzamide and oxadiazole, and its unique structure has led to investigations into its synthesis, mechanism of action, and potential uses in various fields.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In studies on its anti-inflammatory properties, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the expression of certain proteins that are involved in the inflammatory response. In studies on its potential use in cancer treatment, it has been shown to inhibit the growth and survival of cancer cells, as well as induce cell death in these cells.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for use in lab experiments. Its unique structure and potential applications make it a valuable tool for investigating various biological processes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is in its potential use as an anti-inflammatory agent, as further research could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, further research on its potential use in cancer treatment could lead to the development of new therapies for various types of cancer. Finally, investigations into its mechanism of action could provide valuable insights into the biological processes involved in inflammation and cancer.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride, followed by the reaction with 3-chloroaniline and N,N-dimethylformamide. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been investigated for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs, as the compound has been shown to have potential as an anti-inflammatory agent. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-28-17-11-9-14(10-12-17)20-25-22(29-26-20)19-8-3-2-7-18(19)21(27)24-16-6-4-5-15(23)13-16/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFVVEPBXLNLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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